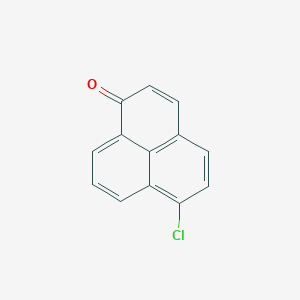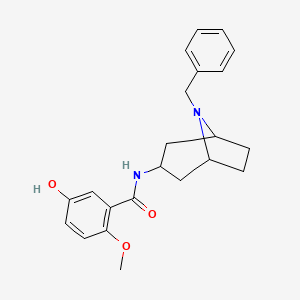
exo-5-Hydroxy-2-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
exo-5-Hydroxy-2-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of exo-5-Hydroxy-2-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide typically involves multiple steps, including:
Formation of the benzamide core: This can be achieved through the reaction of a suitable benzoyl chloride with an amine.
Introduction of the hydroxy and methoxy groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.
Formation of the azabicyclo octane ring: This step involves the construction of the bicyclic structure, which can be achieved through cyclization reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Análisis De Reacciones Químicas
Types of Reactions
exo-5-Hydroxy-2-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzamide group may yield an amine.
Aplicaciones Científicas De Investigación
exo-5-Hydroxy-2-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of exo-5-Hydroxy-2-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: Lacks the hydroxy and methoxy groups.
5-Hydroxy-2-methoxybenzamide: Lacks the azabicyclo octane ring.
2-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: Lacks the hydroxy group.
Uniqueness: : The presence of the hydroxy, methoxy, and azabicyclo octane ring in exo-5-Hydroxy-2-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical properties and biological activities.
Propiedades
Número CAS |
76352-10-8 |
|---|---|
Fórmula molecular |
C22H26N2O3 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-hydroxy-2-methoxybenzamide |
InChI |
InChI=1S/C22H26N2O3/c1-27-21-10-9-19(25)13-20(21)22(26)23-16-11-17-7-8-18(12-16)24(17)14-15-5-3-2-4-6-15/h2-6,9-10,13,16-18,25H,7-8,11-12,14H2,1H3,(H,23,26) |
Clave InChI |
NJCUKKMAUOPIPZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)O)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one](/img/structure/B14431424.png)
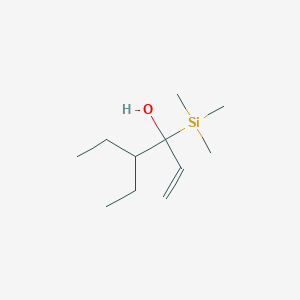
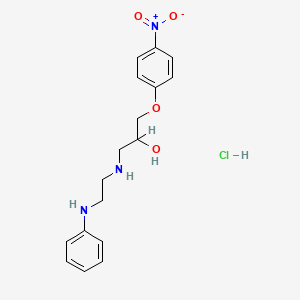
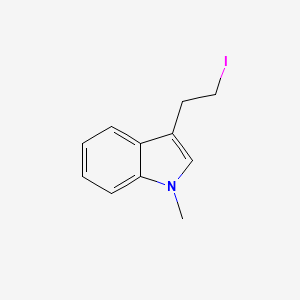
![1-Amino-3-[butyl(phenyl)amino]propan-2-OL](/img/structure/B14431436.png)
![(Bicyclo[3.1.0]hexane-6,6-diyl)bis(trimethylsilane)](/img/structure/B14431444.png)
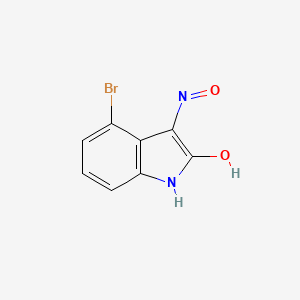
![Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate](/img/structure/B14431456.png)

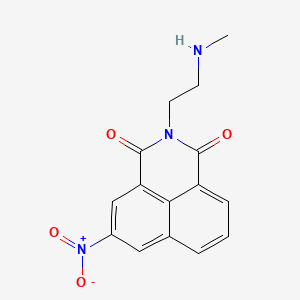
![4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate](/img/structure/B14431474.png)
![1-[(Trifluoromethyl)sulfanyl]heptane](/img/structure/B14431496.png)
